Pep2-AVKI is a synthetic peptide derived from the GluA2 subunit of AMPA receptors (AMPARs) []. It is a critical tool in scientific research for studying AMPAR trafficking and synaptic plasticity [, ]. Pep2-AVKI is recognized for its ability to interfere with the interaction between the GluA2 subunit and intracellular proteins, particularly Glutamate Receptor Interacting Protein 1 (GRIP1) and Protein Interacting with C Kinase 1 (PICK1), thereby modulating AMPAR trafficking [, ].
Molecular Structure Analysis
While the specific molecular structure of Pep2-AVKI was not described in the provided papers, it is structurally similar to pep2-SVKI []. Based on this, Pep2-AVKI likely consists of a short amino acid sequence derived from the GluA2 subunit. This sequence probably contains the AVKI motif crucial for its interaction with GRIP1/PICK1.
Mechanism of Action
Pep2-AVKI exerts its effects by competitively binding to GluA2, mimicking the interaction site of GRIP1/PICK1 [, ]. This disrupts the GluA2-GRIP1/PICK1 interaction, thereby affecting AMPAR trafficking and ultimately influencing synaptic plasticity [, ].
Applications
Neuropathic Pain Research: Pep2-AVKI is employed to study the role of AMPAR trafficking in neuropathic pain models. In a study using a rat model of neuropathic pain, administration of Pep2-AVKI reversed the enhanced Long-Term Depression (LTD) at the lateral/basolateral nucleus of the amygdala (LA/BLA)-central amygdala (CeA) synapse, ultimately alleviating mechanical allodynia and associated negative emotional-affective symptoms []. This highlights its potential as a tool for dissecting the mechanisms underlying chronic pain.
Cocaine Addiction Research: Pep2-AVKI is used to investigate the mechanisms of cocaine addiction. One study indicated that Pep2-AVKI could attenuate the expression of locomotor sensitization to cocaine by modulating the surface expression of AMPARs in the nucleus accumbens []. This underscores its value in understanding the synaptic plasticity changes associated with drug addiction.
Related Compounds
Pep2-SVKI
Compound Description: Pep2-SVKI is a synthetic peptide designed to interfere with the interaction between GluA2 subunit of AMPA receptors and intracellular proteins GRIP1/PICK1. [] It is hypothesized that by disrupting this interaction, Pep2-SVKI can influence the trafficking and function of AMPA receptors, specifically their role in regulating neurotransmitter release. [] In studies using isolated nerve endings called synaptosomes, Pep2-SVKI was found to amplify AMPA-evoked glutamate release, suggesting its ability to modulate AMPA receptor activity. []
Relevance: Pep2-SVKI is structurally similar to Pep2-AVKI, sharing the same backbone sequence except for a single amino acid difference (SVKI vs. AVKI). [] This single amino acid substitution is likely crucial for the specific interactions with target proteins and the resulting biological effects.
Pep2-EVKI
Compound Description: Pep2-EVKI is a synthetic peptide known to disrupt the endocytosis of GluA2-containing AMPA receptors. [, ] This interference with AMPA receptor trafficking has implications for synaptic plasticity, particularly in the context of long-term depression (LTD). [, ] Research indicates that Pep2-EVKI can restore enhanced LTD at specific neuronal synapses, such as the LA/BLA-CeA pathway, potentially alleviating pain hypersensitivity and associated negative emotional symptoms. []
Relevance: Pep2-EVKI belongs to the same family of peptides as Pep2-AVKI, all designed to target and modulate AMPA receptor function. [, ] They share a common structural motif, with variations in a few key amino acids (EVKI vs. AVKI) that likely dictate their specific interactions with AMPA receptor subunits or associated proteins.
Tat-GluA2(3Y)
Compound Description: Tat-GluA2(3Y) is a synthetic peptide designed to disrupt the trafficking and endocytosis of GluA2-containing AMPARs. [] It acts by interfering with the internalization process that removes these receptors from synapses, thereby influencing synaptic plasticity. [] Studies have demonstrated its ability to restore enhanced LTD and alleviate pain hypersensitivity, suggesting its potential as a therapeutic target for chronic pain. []
Relevance: Although not directly derived from the same peptide sequence as Pep2-AVKI, Tat-GluA2(3Y) shares a functional relationship. [] Both peptides ultimately target and modulate the trafficking of GluA2-containing AMPA receptors, albeit through potentially different mechanisms or by interacting with distinct protein partners.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Enfuvirtide is a synthetic 36-amino acid peptide consisting of N-acetyltyrosyl, threonyl, seryl, leucyl, isoleucyl, histidyl, seryl, leucyl, isoleucyl, alpha-glutamyl, alpha-glutamyl, seryl, glutaminyl, asparaginyl, glutaminyl, glutaminyl, alpha-glutamyl, lysyl, asparaginyl, alpha-glutamyl, alpha-glutamyl, alpha-glutamyl, leucyl, leucyl, alpha-glutamyl, leucyl, alpha-aspartyl, lysyl, tryptophyl, alanyl, seryl, leucyl, tryptophyl, asparaginyl, tryptophyl, and phenylalaninamide residues joined in sequence. An HIV fusion inhibitor, it was the first of a novel class of antiretroviral drugs used in combination therapy for the treatment of HIV-1 infection. It interferes with entry of HIV into cells by binding to the gp41 sub-unit of the viral envelope glycoprotein, so inhibiting fusion of viral and cellular membranes. It has a role as a HIV fusion inhibitor. Enfuvirtide (brand name: Fuzeon) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and in children 6 years of age and older weighing at least 24 lb (11 kg) whose infection is not well-controlled by ongoing treatment with other HIV medicines. Enfuvirtide is always used in combination with other HIV medicines. Enfuvirtide is a 36 amino acid biomimetic peptide that is structurally similar to the HIV proteins that are responsible for the fusion of the virus to cell membranes and subsequent intracellular uptake. The first agent in the novel class of antiretroviral drugs called HIV fusion inhibitors, enfuvirtide works by inhibiting HIV-1 fusion with CD4 cells. Enfuvirtide is a Human Immunodeficiency Virus 1 Fusion Inhibitor. The mechanism of action of enfuvirtide is as a Fusion Protein Inhibitor. Enfuvirtide is an HIV fusion inhibitor, the first of this class of agents active against the human immunodeficiency virus (HIV). Enfuvirtide has not been associated with serum aminotransferase elevations during therapy or episodes of acute, clinically apparent liver injury. Enfuvirtide is a short polypeptide with activity against human immunodeficiency virus (HIV). Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 viral envelope glycoprotein, thereby preventing conformational changes required for fusion of viral and cellular membranes and preventing the virus from entering a host cell. A synthetic 36-amino acid peptide that corresponds to the heptad repeat sequence of HIV-1 gp41. It blocks HIV cell fusion and viral entry and is used with other anti-retrovirals for combination therapy of HIV INFECTIONS and AIDS.
A 21-amino acid peptide produced in a variety of tissues including endothelial and vascular smooth-muscle cells, neurons and astrocytes in the central nervous system, and endometrial cells. It acts as a modulator of vasomotor tone, cell proliferation, and hormone production. (N Eng J Med 1995;333(6):356-63)
Elcatonin acetate inhibits the absorption and autolysis of bones, thus leads to blood calcium descending. In addition, it inhibits the bone salts dissolving and transferring and promotes the excretion of calcium and phosphorus in urine.
1-{2-(4-chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl}imidazole is a member of the class of imidazoles that is 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol in which the hydroxyl hydrogen is replaced by a 4-chlorobenzyl group. It is an ether, a member of imidazoles, a dichlorobenzene and a member of monochlorobenzenes. A broad spectrum antimycotic with some action against Gram positive bacteria. It is used topically in dermatomycoses also orally and parenterally. Econazole is an Azole Antifungal. Econazole is an imidazole with antifungal property. Econazole compromises the integrity of fungal cell wall through inhibiting 14-alpha demethylase, which catalyzes conversion of lanosterol to ergosterol, an essential component of the fungal cell wall. As a result, this agent increases cellular permeability thereby resulting in leakage of cellular contents. Furthermore, econazole has also been implicated to inhibit endogenous respiration, interact with membrane phospholipids, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. Econazole is only found in individuals that have used or taken this drug. It is a broad spectrum antimycotic with some action against Gram positive bacteria. It is used topically in dermatomycoses also orally and parenterally. [PubChem] Econazole interacts with 14-alpha demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Econazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. An imidazole derivative that is commonly used as a topical antifungal agent. See also: Econazole Nitrate (has salt form).
Dynorphin is under investigation in clinical trial NCT00000244 (Effects of Dynorphin 1-13 on Heroin Addiction - 1). A class of opioid peptides including dynorphin A, dynorphin B, and smaller fragments of these peptides. Dynorphins prefer kappa-opioid receptors (RECEPTORS, OPIOID, KAPPA) and have been shown to play a role as central nervous system transmitters.
Desmopressin (dDAVP), a synthetic analogue of 8-arginine vasopressin (ADH), is an antidiuretic peptide drug modified by deamination of 1-cysteine and substitution of 8-L-arginine by 8-D-arginine. ADH is an endogenous pituitary hormone that has a crucial role in the control of the water content in the body. Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney. The hormone interacts with V1, V2 or V3 receptors with differing signal cascade systems. Desmopressin displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH. It has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet and oral lyophilisate. Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand's disease for minor surgeries. The active ingredient in most formulations is desmopressin acetate. Nocdurna, or desmopressin acetate, was approved by the FDA on June 21st, 2018 for the treatment of nocturia due to nocturnal polyuria in adults. It is available as a sublingual tablet. Desmopressin Acetate is an analogue of the hormone vasopressin with antidiuretic and antihemorrhagic properties. Desmopressin acetate has selective affinity for the V2 receptor and acts on the distal kidney tubule by increasing the cellular permeability thereby stimulating water reabsorption. This antidiuretic agent is used in the treatment of central diabetes insipidus. An unrelated action of desmopressin acetate is to increases circulating factor VIII and is used in patients with haemophilia and von Willebrand's disease. Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation. A synthetic analog of the pituitary hormone, ARGININE VASOPRESSIN. Its action is mediated by the VASOPRESSIN receptor V2. It has prolonged antidiuretic activity, but little pressor effects. It also modulates levels of circulating FACTOR VIII and VON WILLEBRAND FACTOR.
Deslorelin is an oligopeptide. Deslorelin acetate is an injectable gonadotropin releasing hormone super-agonist also known as an LHRH agonist. It stops the production of sex hormones. Deslorelin is a synthetic nonapeptide analogue of the natural gonadotrophin releasing hormone (GnRH) with potential antineoplastic activity. Deslorelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Continuous, prolonged administration of goserelin in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. (NCI04) See also: Deslorelin Acetate (has salt form); Deslorelin; deslorelin acetate (component of).